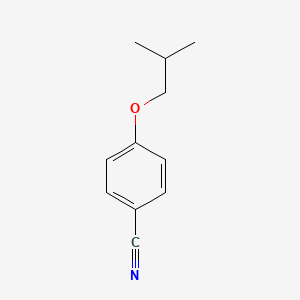

4-(2-Methylpropoxy)benzonitrile

Description

Strategic Significance in Organic Synthesis

The primary strategic importance of 4-(2-Methylpropoxy)benzonitrile is its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Most notably, it is a documented precursor in the manufacture of Febuxostat. medjpps.comchemicalbook.com Febuxostat is a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the management of hyperuricemia in patients with gout. medjpps.com

The synthesis of this intermediate often starts from more basic materials like 4-cyanophenol, which is reacted with 1-bromo-2-methylpropane (B43306) to form the characteristic isobutoxy ether linkage. google.com This modular approach is a cornerstone of modern organic synthesis, where complex targets are assembled from smaller, strategically designed fragments like this compound.

Historical Context and Evolution of Research Trajectories

While its recent prominence is tied to pharmaceutical applications, this compound has been a known chemical entity for decades. Early documentation of the compound can be traced back to at least 1965, where its synthesis and properties were reported in the Bulletin de la Societe Chimique de France. chemblink.com This initial research was characteristic of the mid-20th century's focus on the synthesis and characterization of novel organic compounds to expand the library of known chemical structures and understand their fundamental properties.

The research trajectory has since evolved significantly. For a long period, the compound remained one of many substituted benzonitriles in the vast chemical literature. However, with the discovery and development of Febuxostat in the late 20th and early 21st centuries, the research focus shifted from fundamental characterization to process chemistry and optimization. Patents filed in the 2010s, for instance, detail specific processes for preparing Febuxostat intermediates, explicitly naming 3-bromo-4-(2-methylpropoxy)benzonitrile and its precursor, this compound. medjpps.comgoogle.com This evolution highlights a common path for useful chemical compounds: from academic curiosity to indispensable industrial intermediate.

Current Research Frontiers and Unaddressed Challenges

Current research directly focused on this compound is sparse; its synthetic route is well-established for its primary application. However, the broader field of benzonitrile (B105546) synthesis and functionalization continues to advance, presenting frontiers relevant to this compound. One major area of research is the development of more efficient and environmentally benign catalytic methods for C-H functionalization and C-N bond formation. nih.gov Challenges in the synthesis of substituted benzonitriles often involve harsh reaction conditions or the use of toxic cyanating agents. Future research could yield novel methods to produce this compound or its precursors, such as 4-cyanophenol, more efficiently.

Another frontier lies in the advanced application of benzonitrile-containing molecules. For example, recent studies have explored the precise recognition of benzonitrile derivatives using supramolecular macrocycles, which can form specific host-guest complexes. nih.gov This "key-lock" interaction opens up possibilities for highly selective sensors or novel drug delivery systems. While not yet applied to this compound, this research indicates a potential future trajectory beyond its current role as a passive synthetic intermediate.

Unaddressed challenges include the development of catalytic systems that can directly and selectively functionalize the aromatic ring of compounds like this compound without requiring multi-step sequences involving activating or directing groups. Overcoming the steric hindrance presented by the isobutoxy group in certain reactions also remains a practical consideration for synthetic chemists. acs.org

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5203-15-6 | chemblink.com |

| Molecular Formula | C₁₁H₁₃NO | chemblink.com |

| Molecular Weight | 175.23 g/mol | chemblink.com |

| Boiling Point | 122 °C (at 0.3 Torr) | chemblink.com |

| Refractive Index | 1.535 (at 25 °C) | chemblink.com |

| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) | chemblink.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMUMFXFUCDJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619565 | |

| Record name | 4-(2-Methylpropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5203-15-6 | |

| Record name | 4-(2-Methylpropoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5203-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 2 Methylpropoxy Benzonitrile

Established Reaction Pathways and Process Optimization

The most well-documented and industrially viable routes to 4-(2-methylpropoxy)benzonitrile are centered around two key chemical transformations: the alkylation of a phenolic precursor and the cyanation of an aryl precursor.

Phenol (B47542) Alkylation Strategies

The Williamson ether synthesis is a cornerstone of organic chemistry and represents a primary method for the preparation of this compound. This method involves the reaction of a phenoxide ion with an appropriate alkyl halide. In the context of synthesizing the target compound, this translates to the O-alkylation of 4-cyanophenol with an isobutyl halide.

The general reaction is as follows:

A key aspect of this synthesis is the choice of base and solvent. The base is required to deprotonate the phenolic hydroxyl group of 4-cyanophenol, forming the more nucleophilic phenoxide ion. Common bases for this transformation include alkali metal carbonates, such as potassium carbonate, and hydroxides. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.

A patent for the preparation of a related compound, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, describes a relevant synthetic step. In this process, 3-bromo-4-hydroxybenzonitrile (B56826) is reacted with 1-bromo-2-methylpropane (B43306) (isobutyl bromide) google.com. The conditions used in this patented synthesis provide a clear and established pathway that is directly applicable to the synthesis of this compound from 4-cyanophenol.

| Reactant | Alkylating Agent | Base | Catalyst | Solvent | Product |

|---|---|---|---|---|---|

| 3-Bromo-4-hydroxybenzonitrile | 1-Bromo-2-methylpropane | Potassium carbonate | Potassium iodide | Dimethylformamide (DMF) | 3-Bromo-4-(2-methylpropoxy)benzonitrile |

Process optimization for this reaction would involve the systematic variation of several parameters to maximize yield and minimize reaction time and by-products. Key variables to consider include:

Solvent: DMF is a common choice, but other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) could be investigated for their impact on reaction rate and product purity.

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products through elimination or other side reactions. An optimal temperature would provide a reasonable reaction rate while maintaining high selectivity for the desired ether product.

Catalyst: The use of a catalyst, such as potassium iodide, can accelerate the reaction. Iodide can participate in a Finkelstein-type reaction with the alkyl bromide, generating the more reactive alkyl iodide in situ. The loading of such a catalyst would be a key optimization parameter.

Cyanation Reactions for Benzonitrile (B105546) Formation

An alternative established route to this compound involves the introduction of the nitrile group onto a pre-functionalized aromatic ring. This is typically achieved through a transition metal-catalyzed cyanation reaction of an aryl halide or triflate. For the synthesis of the target compound, this would involve the cyanation of a 1-halo-4-(2-methylpropoxy)benzene, such as 1-bromo-4-(2-methylpropoxy)benzene.

Palladium-catalyzed cyanation reactions have become a standard and versatile method for the synthesis of aryl nitriles nih.govnih.govrsc.org. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source.

The general reaction is as follows:

A variety of palladium catalysts and ligands can be employed, with common choices including palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, and ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). The cyanide source is often a metal cyanide, with zinc cyanide (Zn(CN)₂) being a popular choice due to its lower toxicity compared to other cyanide salts.

| Aryl Bromide | Cyanide Source | Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| Various substituted aryl bromides | Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMF | 80 °C | Good to excellent |

Optimization of this process would focus on:

Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is crucial for achieving high catalytic activity and selectivity. Different ligands can have a significant impact on the electronic and steric properties of the palladium center, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.

Cyanide Source: While Zn(CN)₂ is common, other cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) can also be used and may offer advantages in terms of safety and handling nih.gov.

Reaction Conditions: Temperature, reaction time, and solvent are all important parameters to optimize for maximizing the yield and purity of the desired benzonitrile.

Investigation of Novel Synthetic Routes

Research into the synthesis of organic compounds is continually evolving, with a focus on developing more efficient, sustainable, and environmentally friendly methods.

Catalytic Approaches in C-O and C-N Bond Formation

Recent advances in catalysis offer novel approaches to the formation of the C-O ether bond and the C-CN bond. For the Williamson ether synthesis, catalytic methods are being explored to overcome some of the limitations of the traditional stoichiometric approach. For instance, the use of phase-transfer catalysts can facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase, leading to improved reaction rates and yields.

In the realm of C-N bond formation, newer generations of palladium catalysts and ligands continue to be developed, offering higher turnover numbers and broader substrate scope for cyanation reactions. Furthermore, alternative metal catalysts, such as those based on copper or nickel, are also being investigated for the cyanation of aryl halides, potentially offering cost advantages over palladium.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green chemistry approaches can be envisioned.

For the phenol alkylation pathway, greener alternatives to traditional solvents like DMF are being explored. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in Williamson ether syntheses benthamscience.com. Additionally, the development of catalysts derived from renewable resources, such as waste banana peels, has been reported for this reaction, offering a more sustainable approach benthamscience.com. Another green approach involves conducting the Williamson synthesis in aqueous media using surfactants to facilitate the reaction between the hydrophobic reactants researchgate.net.

For the cyanation pathway, a key green consideration is the use of less toxic cyanide sources. Potassium ferrocyanide is a notable example of a safer alternative to alkali metal cyanides or zinc cyanide nih.gov. The development of catalytic systems that can operate in greener solvents, such as water or bio-derived solvents, is also an active area of research.

Mechanistic Studies of this compound Formation

The formation of this compound via the established pathways proceeds through well-understood reaction mechanisms.

The Williamson ether synthesis, the basis of the phenol alkylation strategy, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The mechanism involves the following steps:

Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-cyanophenol to form the 4-cyanophenoxide ion.

Nucleophilic Attack: The negatively charged oxygen atom of the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the isobutyl halide (e.g., 1-bromo-2-methylpropane). This attack occurs from the backside of the carbon-halogen bond.

Transition State: A pentacoordinate transition state is formed where the new C-O bond is partially formed, and the C-Br bond is partially broken.

Product Formation: The C-Br bond breaks completely, and the bromide ion is expelled as the leaving group, resulting in the formation of the ether product, this compound.

The SN2 mechanism explains the preference for primary alkyl halides like 1-bromo-2-methylpropane, as they are less sterically hindered, allowing for easier backside attack by the nucleophile.

The palladium-catalyzed cyanation of an aryl halide, such as 1-bromo-4-(2-methylpropoxy)benzene, proceeds through a catalytic cycle that typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-halide bond (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation (or Cyanide Exchange): The halide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂). This step forms an aryl-palladium-cyanide complex (Ar-Pd-CN).

Reductive Elimination: The aryl and cyanide groups on the palladium complex are eliminated to form the final product, this compound (Ar-CN), and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Understanding these mechanisms is crucial for optimizing reaction conditions and for the rational design of new and improved synthetic methodologies.

4 2 Methylpropoxy Benzonitrile As a Precursor in Advanced Chemical Synthesis

Application in Pharmaceutical Synthesis

The 4-(2-Methylpropoxy)benzonitrile scaffold is a cornerstone in the synthesis of certain high-value pharmaceuticals. Its primary and most well-documented role is as a strategic intermediate in the production of the gout medication, Febuxostat.

Strategic Intermediate for Febuxostat Synthesis

Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, is a key medication for managing hyperuricemia in patients with gout. epo.orgnih.gov The synthesis of this complex molecule relies heavily on precursors that can be efficiently converted into its core structure, and this compound is a prime example of such a precursor.

Several synthetic routes to Febuxostat have been developed, many of which utilize the this compound moiety or introduce the isobutoxy group to a related benzonitrile (B105546) intermediate at a specific step. A common pathway begins with a substituted benzonitrile, which undergoes a series of reactions to build the final thiazolecarboxylic acid structure.

One prominent synthetic strategy involves the following key transformations:

Formation of a Thioamide: An intermediate such as 3-bromo-4-isobutoxybenzonitrile (B1373109) is converted into a thioamide. epo.orggoogle.com This can be achieved using reagents like sodium hydrosulfide (B80085) in combination with magnesium chloride in a solvent like N,N-dimethylformamide (DMF). epo.org

Thiazole (B1198619) Ring Formation: The resulting thioamide is then reacted with an acetoacetate (B1235776) derivative, such as ethyl 2-chloroacetoacetate, to construct the essential thiazole ring. google.com

Final Hydrolysis: The ester group on the thiazole ring is then hydrolyzed, typically under basic conditions using a reagent like sodium hydroxide (B78521), to yield the final carboxylic acid of Febuxostat. google.com

An alternative pathway starts from 4-cyanophenol, which is first brominated. epo.org The resulting 3-bromo-4-hydroxybenzonitrile (B56826) is then alkylated using isobutyl bromide in the presence of a base like potassium carbonate to yield 3-bromo-4-isobutoxybenzonitrile. epo.org From this point, the synthesis can proceed to form the thioamide and then the thiazole ring as described above.

The following table outlines a representative reaction sequence starting from 4-cyanophenol:

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 4-Cyanophenol | N-Bromosuccinimide (NBS), CF₃SO₃H | 3-Bromo-4-hydroxybenzonitrile | Introduction of a bromine atom ortho to the hydroxyl group. |

| 2 | 3-Bromo-4-hydroxybenzonitrile | Isobutyl bromide, K₂CO₃ | 3-Bromo-4-isobutoxybenzonitrile | Alkylation to introduce the isobutoxy group. epo.org |

| 3 | 3-Bromo-4-isobutoxybenzonitrile | NaSH, MgCl₂·6H₂O | 3-Bromo-4-isobutoxythiobenzamide | Conversion of the nitrile to a thioamide. epo.org |

| 4 | 3-Bromo-4-isobutoxythiobenzamide | Ethyl 2-chloroacetoacetate | Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Formation of the thiazole ring. |

| 5 | Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Potassium ferrocyanide | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Introduction of the cyano group. |

| 6 | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | NaOH (aq) | Febuxostat | Hydrolysis of the ester to the final carboxylic acid. google.com |

This table represents a simplified pathway; specific conditions and alternative reagents may be used.

The industrial-scale synthesis of Febuxostat presents several challenges. Early synthetic routes were often lengthy and employed hazardous reagents, making them less suitable for large-scale manufacturing. epo.org For instance, the use of highly toxic cyanides like potassium cyanide and cuprous cyanide poses significant safety and environmental risks. google.com

Another challenge relates to reaction conditions and by-product formation. Some methods have utilized polyphosphoric acid (PPA), which is highly viscous and difficult to handle in large reactors, and generates substantial phosphorus-containing wastewater. google.com The choice of base for the final hydrolysis step is also critical, as conventional methods can lead to the formation of impurities that are difficult to remove. nih.gov

To address these issues, research has focused on developing more efficient, safer, and greener manufacturing processes. Key areas of improvement include:

Avoiding Toxic Reagents: Newer methods aim to replace highly toxic cyanides with safer alternatives. epo.org

Milder Reaction Conditions: The use of very mild conditions and less toxic reagents like sodium hydrosulfite and magnesium chloride for the thioamide formation is a significant advantage for industrial preparation. epo.org

Improved Isolation and Purity: Research has explored different bases for the hydrolysis step to minimize the formation of by-products. For example, using barium hydroxide has been shown to yield Febuxostat with very high chemical purity and reduced levels of amide by-products. nih.gov

Catalyst and Solvent Selection: The choice of catalyst, such as palladium on carbon (Pd/C) for certain steps, and solvents like dimethylformamide (DMF) or acetonitrile (B52724), is crucial for optimizing reaction efficiency and yield. epo.org

Development of Other Bioactive Molecules Utilizing the this compound Scaffold

While the synthesis of Febuxostat is the most prominent application of the this compound scaffold, its potential extends to the development of other novel therapeutics. The core structure, a substituted benzonitrile, is a common feature in many biologically active compounds. However, based on currently available scientific literature and patent databases, the primary and overwhelmingly documented use of this specific isobutoxy-substituted benzonitrile is as a key building block for Febuxostat and its analogues, which are also xanthine oxidase inhibitors. researchgate.netnih.gov The exploration of this scaffold for entirely different classes of bioactive molecules is not widely reported.

Contribution to Functional Materials Development

Beyond its role in pharmaceuticals, the alkoxybenzonitrile structural motif is integral to the field of materials science, particularly in the creation of liquid crystals.

Incorporation into Liquid Crystalline Systems

The 4-(alkoxy)benzonitrile structure is a classic component of calamitic (rod-like) liquid crystals. The rigid benzonitrile core contributes to the molecule's anisotropy, while the flexible alkoxy chain influences the material's melting point and the stability of its mesophases (the state between a liquid and a solid).

While direct studies on this compound itself in liquid crystal applications are not extensively documented, research on closely related 4-alkoxybenzonitriles provides clear insight into their function. For instance, new series of luminescent, bent-core molecules containing a 4-(alkoxy)benzonitrile unit have been synthesized and shown to exhibit liquid crystalline behavior. In these systems, the length of the alkoxy chain is a determining factor for the type of liquid crystal phase observed, with shorter chains favoring a nematic phase and longer chains promoting columnar phases.

The general structure of these materials allows for parallel molecular arrangements, which is essential for the formation of liquid crystal phases. The cyano group, with its large dipole moment, plays a significant role in the intermolecular interactions that stabilize these phases. The synthesis of such materials often involves coupling different aromatic units, where a substituted benzonitrile fragment is a key building block. The properties of these materials, including their birefringence and dielectric anisotropy, are critical for their application in display technologies.

Design and Synthesis of Optoelectronic Precursors from this compound

The compound this compound, while not extensively documented in the context of optoelectronics, holds potential as a precursor in the synthesis of advanced materials due to its structural features. Its synthesis and relationship to a broader class of compounds used in optoelectronic applications, particularly liquid crystals, provide a framework for its potential utility.

Synthesis of this compound

The preparation of this compound can be achieved through a Williamson ether synthesis. This well-established method involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base. In this specific synthesis, 4-hydroxybenzonitrile (B152051) serves as the phenolic starting material, and 1-bromo-2-methylpropane (B43306) (isobutyl bromide) acts as the alkylating agent. The reaction is typically facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The base deprotonates the hydroxyl group of the 4-hydroxybenzonitrile, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromo-2-methylpropane and displacing the bromide ion to form the desired ether linkage.

A general reaction scheme is presented below:

Scheme 1: Synthesis of this compound

Reactants: 4-hydroxybenzonitrile, 1-bromo-2-methylpropane Reagents: Potassium carbonate (K₂CO₃), Dimethylformamide (DMF) Product: this compound

This synthetic route is advantageous due to the ready availability of the starting materials and the generally high yields associated with Williamson ether syntheses. A patent for the synthesis of a related compound, 3-bromo-4-(2-methylpropoxy)benzonitrile, outlines a similar procedure where the corresponding brominated phenol is reacted with 1-bromo-2-methylpropane. researchgate.net

Role in the Design of Calamitic Liquid Crystals

While direct applications of this compound in optoelectronics are not widely reported, its structural similarity to other 4-alkoxybenzonitriles makes it a candidate for the synthesis of calamitic (rod-like) liquid crystals. nih.gov These materials are fundamental to many optoelectronic devices, most notably liquid crystal displays (LCDs). wikipedia.org

Calamitic liquid crystals are typically composed of a rigid core and one or more flexible terminal chains. nih.gov The this compound moiety can serve as a key building block for such structures. The benzonitrile group provides a rigid, polar component, which contributes to the anisotropic properties essential for liquid crystal formation. The 2-methylpropoxy (isobutoxy) group acts as a flexible terminal chain. The length and branching of this alkoxy chain are critical in determining the mesomorphic properties of the resulting molecule, such as the temperature range over which the liquid crystalline phase exists. anjs.edu.iqnist.gov

The general structure of many calamitic liquid crystals involves linking two or more rigid aromatic cores. 4-Alkoxybenzonitriles are often used as precursors in the synthesis of more complex molecules, such as Schiff bases and esters, which exhibit liquid crystalline behavior. researchgate.netmdpi.com For instance, a 4-alkoxybenzonitrile derivative can be chemically modified to be incorporated into a larger molecular structure that exhibits nematic or smectic phases. researchgate.netcolorado.edu The nematic phase, characterized by long-range orientational order but no positional order, is the basis for the most common LCD technologies. wikipedia.org

Research Findings on Related 4-Alkoxybenzonitrile-Based Liquid Crystals

Research into homologous series of 4-alkoxybenzonitrile derivatives has provided valuable insights into the structure-property relationships that govern liquid crystal behavior. The variation in the length of the alkoxy chain has a predictable effect on the phase transition temperatures.

For example, in many homologous series of calamitic liquid crystals, increasing the length of the terminal alkoxy chain tends to decrease the melting point and can lead to the appearance of different mesophases. Shorter chains often favor the formation of a nematic phase, while longer chains can promote the formation of more ordered smectic phases. anjs.edu.iq

The following table presents data on the phase transitions of a homologous series of Schiff base/ester liquid crystals, illustrating the effect of the terminal alkoxy chain length on the mesomorphic properties. While this data is not for this compound itself, it provides a strong indication of the type of properties that could be expected from materials derived from it.

| Alkoxy Group (n-alkyl) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Mesophase(s) |

| Methoxy | - | - | Non-mesogenic |

| Ethoxy | - | - | Non-mesogenic |

| Propoxy | 105 | 115 | Nematic |

| Butoxy | 98 | 120 | Nematic |

| Pentoxy | 92 | 118 | Nematic |

| Hexoxy | 88 | 114 | Nematic |

| Heptoxy | 85 | 109 | Smectic A, Nematic |

| Octoxy | 82 | 110 | Smectic A, Nematic |

This is an interactive data table based on representative data for homologous series of calamitic liquid crystals. anjs.edu.iq

The data clearly shows that for this particular series, mesomorphic behavior begins with the propoxy derivative, and the introduction of a smectic phase occurs with the heptoxy derivative. The isobutoxy group of this compound, with its branched four-carbon chain, would be expected to influence the liquid crystalline properties in a manner related to the linear butoxy and pentoxy chains, though branching can also affect molecular packing and thus the stability of the mesophases.

Reactivity and Transformation Studies of 4 2 Methylpropoxy Benzonitrile

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion is a cornerstone of synthetic organic chemistry, allowing for the strategic modification of a molecule's reactive sites. organic-chemistry.orgfiveable.me For 4-(2-Methylpropoxy)benzonitrile, both the ether linkage and the nitrile group present opportunities for such transformations.

The isobutoxy group, an ether, can potentially be cleaved under harsh conditions using strong acids like hydrobromic or hydroiodic acid to yield the corresponding phenol (B47542), 4-hydroxybenzonitrile (B152051). This transformation, however, requires vigorous conditions that might affect the nitrile group.

The nitrile group itself is a highly versatile functional group that can be converted into several other functionalities. libretexts.org These transformations are central to the synthetic utility of this compound and are explored in detail in Section 4.4. Derivatization strategies often commence with reactions on the aromatic ring, such as halogenation, which then opens up pathways for further modifications through cross-coupling reactions.

Halogenation Reactions and Their Regioselectivity (e.g., Bromination)

Halogenation is a fundamental electrophilic aromatic substitution reaction that introduces a halogen atom onto the benzene (B151609) ring. The regioselectivity of this reaction on this compound is controlled by the directing effects of the existing substituents.

The isobutoxy group (-OCH₂CH(CH₃)₂) is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density to the ring, stabilizing the arenium ion intermediate. Conversely, the nitrile group (-CN) is a deactivating, meta-directing group. In cases of competing directing effects, the powerful activating nature of the alkoxy group dominates.

Given that the para position is already occupied by the nitrile group, electrophilic substitution is directed to the positions ortho to the isobutoxy group (C3 and C5). Therefore, the bromination of this compound is expected to yield primarily 3-bromo-4-(2-methylpropoxy)benzonitrile.

Studies on the bromination of other alkoxybenzenes in aqueous solutions have shown that the reaction kinetics and the precise brominating species (e.g., Br₂, HOBr) can be influenced by reaction conditions such as pH. rsc.org For activated systems like alkoxybenzenes, reagents such as N-Bromosuccinimide (NBS) in the presence of a catalyst or in polar solvents are often employed to achieve controlled, regioselective bromination. nih.gov

Table 1: Predicted Regioselectivity of Halogenation

| Starting Material | Reagent | Expected Major Product | Rationale |

| This compound | Br₂ / FeBr₃ | 3-Bromo-4-(2-methylpropoxy)benzonitrile | The strongly activating, ortho, para-directing isobutoxy group directs substitution to the ortho position, as the para position is blocked. |

| This compound | NBS / CCl₄ | 3-Bromo-4-(2-methylpropoxy)benzonitrile | NBS is a common reagent for regioselective bromination of activated aromatic rings. nih.gov |

Transition Metal-Catalyzed Coupling Reactions Involving this compound Derivatives

The halogenated derivatives of this compound, such as 3-bromo-4-(2-methylpropoxy)benzonitrile, are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. chemie-brunschwig.ch The nitrile functional group is generally tolerant of the conditions used in many of these reactions. chemie-brunschwig.ch

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. chemie-brunschwig.ch For instance, 3-bromo-4-(2-methylpropoxy)benzonitrile could react with an arylboronic acid to form a biaryl structure.

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. chemie-brunschwig.ch The 3-bromo derivative could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. The aryl bromide can be coupled with a wide range of primary or secondary amines to produce substituted anilines.

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Substrate | Coupling Partner | Catalyst/Base (Typical) | Product Type |

| Suzuki-Miyaura | 3-Bromo-4-(2-methylpropoxy)benzonitrile | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl derivative |

| Heck-Mizoroki | 3-Bromo-4-(2-methylpropoxy)benzonitrile | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Substituted alkene |

| Buchwald-Hartwig | 3-Bromo-4-(2-methylpropoxy)benzonitrile | R₂NH | Pd₂(dba)₃ / BINAP / NaOt-Bu | Aryl amine |

| Sonogashira | 3-Bromo-4-(2-methylpropoxy)benzonitrile | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl alkyne |

Exploration of Nitrile Group Reactivity

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity allows for the conversion of the nitrile into several important functional groups.

Hydrolysis to Carboxylic Acids: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions with heating. openstax.orgchemistrysteps.com Acid-catalyzed hydrolysis first protonates the nitrogen, enhancing the carbon's electrophilicity for attack by water, proceeding through an amide intermediate. chemistrysteps.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion, also forming an amide which is subsequently hydrolyzed to a carboxylate salt. openstax.orgchemistrysteps.com

Reduction to Primary Amines: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orgopenstax.orglibretexts.org This reaction proceeds via nucleophilic addition of two hydride ions to the nitrile carbon. openstax.org

Partial Reduction to Aldehydes: Using a less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the reaction to be stopped at the intermediate imine stage. Subsequent aqueous workup hydrolyzes the imine to an aldehyde. vanderbilt.edu

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents add to the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com The resulting imine salt is then hydrolyzed upon workup to yield a ketone. libretexts.orgopenstax.org

Table 3: Key Transformations of the Nitrile Group

| Reaction Type | Reagents & Conditions | Intermediate | Final Product |

| Acid Hydrolysis | H₃O⁺, Heat | 4-(2-Methylpropoxy)benzamide | 4-(2-Methylpropoxy)benzoic acid |

| Base Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 4-(2-Methylpropoxy)benzamide | 4-(2-Methylpropoxy)benzoic acid |

| Reduction (Full) | 1. LiAlH₄, Et₂O; 2. H₂O | - | [4-(2-Methylpropoxy)phenyl]methanamine |

| Reduction (Partial) | 1. DIBAL-H, Toluene; 2. H₂O | Imine | 4-(2-Methylpropoxy)benzaldehyde |

| Grignard Reaction | 1. R-MgX, Et₂O; 2. H₃O⁺ | Imine salt | 1-[4-(2-Methylpropoxy)phenyl]-1-alkanone |

Advanced Spectroscopic and Structural Characterization of 4 2 Methylpropoxy Benzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-(2-Methylpropoxy)benzonitrile by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The expected spectral data, based on analyses of similar alkoxy-substituted benzonitriles, allows for a complete assignment of the molecule's resonances.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and the isobutoxy groups. The benzene (B151609) ring protons, due to the electron-donating nature of the ether group at position 4, will form a characteristic AA'BB' splitting pattern. The two protons ortho to the ether group (H-2, H-6) are chemically equivalent and will appear as a doublet, shifted upfield compared to benzene. The two protons meta to the ether group (H-3, H-5) are also equivalent and will appear as a downfield doublet due to the deshielding effect of the nitrile group.

The isobutoxy group protons will present three distinct signals:

A doublet for the six equivalent methyl protons (CH₃).

A nonet (a multiplet of nine lines) for the single methine proton (-CH-).

A doublet for the two methylene (B1212753) protons (-O-CH₂-).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The spectrum will show 8 distinct signals, as the symmetry of the para-substituted ring and the isobutyl group results in some carbons being chemically equivalent. Key expected chemical shifts include the nitrile carbon (C≡N), the four distinct aromatic carbons, and the three carbons of the isobutoxy group. The carbon attached to the nitrile group (C1) and the carbon attached to the oxygen (C4) will have characteristic downfield shifts.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic H-2, H-6 | δ 7.55-7.65 (d, J ≈ 8.8 Hz, 2H) | δ 133-135 |

| Aromatic H-3, H-5 | δ 6.90-7.00 (d, J ≈ 8.8 Hz, 2H) | δ 114-116 |

| -O-CH₂- | δ 3.75-3.85 (d, J ≈ 6.5 Hz, 2H) | δ 74-76 |

| -CH-(CH₃)₂ | δ 2.05-2.20 (m, 1H) | δ 28-29 |

| -CH(CH₃)₂ | δ 1.00-1.10 (d, J ≈ 6.7 Hz, 6H) | δ 19-20 |

| C1 (-CN) | - | δ 103-105 |

| C4 (-O-) | - | δ 162-164 |

| C≡N | - | δ 119-120 |

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Coupling constants (J) are in Hz.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a molecular fingerprint for this compound, identifying the key functional groups and their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to changes in the dipole moment of the molecule. The most prominent and diagnostically useful band is the sharp, intense absorption from the nitrile (C≡N) stretching vibration, typically found in the 2220-2240 cm⁻¹ region. Other key absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹, from the isobutoxy group.

Aromatic C=C stretching: A series of bands in the 1610-1450 cm⁻¹ region.

Asymmetric C-O-C stretching: A strong band around 1250 cm⁻¹.

Symmetric C-O-C stretching: A band near 1040 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. The C≡N stretch is also strong in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing mode around 1600 cm⁻¹, are typically intense. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum compared to the IR spectrum.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3030 | 3100-3030 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2870 | 2960-2870 | Strong |

| Nitrile (C≡N) Stretch | ~2230 | ~2230 | Strong, Sharp |

| Aromatic C=C Stretch | ~1605, 1580, 1510 | ~1605, 1510 | Strong-Medium |

| CH₂/CH₃ Bending | ~1470, 1380 | ~1470, 1380 | Medium |

| Aryl-O Stretch (Asym.) | ~1255 | ~1255 | Strong |

| Aryl-O Stretch (Sym.) | ~1040 | ~1040 | Medium |

| p-Subst. Benzene Bend | ~840 | ~840 | Strong |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Studies

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of this compound is C₁₁H₁₃NO, giving it a monoisotopic mass of approximately 175.10 Da.

Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern. The molecular ion peak (M⁺˙) at m/z 175 would be observed. Key fragmentation pathways would likely involve the isobutoxy group:

Loss of the isobutyl radical: Cleavage of the C-O bond can lead to the loss of a C₄H₉ radical (57 Da), resulting in a fragment ion at m/z 118, corresponding to the 4-cyanophenoxy cation.

Loss of isobutylene (B52900): A common pathway for ethers is a McLafferty-type rearrangement, leading to the loss of a neutral isobutylene molecule (C₄H₈, 56 Da). This would produce a radical cation at m/z 119, corresponding to 4-cyanophenol. This is often a very prominent peak in the mass spectra of such ethers. nist.gov

Loss of the nitrile group: Loss of a CN radical (26 Da) from the molecular ion would yield a fragment at m/z 149.

Further Fragmentation: The benzonitrile (B105546) core can undergo further fragmentation, such as the loss of HCN (27 Da) from the benzonitrile-containing fragments.

Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Formation Pathway |

| 175 | [C₁₁H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [HOC₆H₄CN]⁺˙ | M⁺˙ - C₄H₈ (Loss of isobutylene) |

| 118 | [OC₆H₄CN]⁺ | M⁺˙ - •C₄H₉ (Loss of isobutyl radical) |

| 90 | [C₆H₄O]⁺˙ | [HOC₆H₄CN]⁺˙ - HCN |

Isotopic studies would primarily involve the natural abundance of ¹³C. The M+1 peak, resulting from the presence of a single ¹³C atom in a molecule, would be expected to have an intensity of approximately 12.1% relative to the molecular ion peak (based on 11 carbon atoms).

X-ray Crystallography of Crystalline Forms and Co-crystals

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. Analysis of related benzonitrile derivatives allows for predictions of its likely crystallographic behavior. nist.govresearchgate.net

Crystalline Forms (Polymorphism): Molecules like this compound, which possess both rigid (phenyl ring) and flexible (isobutoxy chain) parts, can potentially exhibit polymorphism—the ability to crystallize in multiple different crystal structures. These polymorphs could differ in properties such as melting point, solubility, and stability. The specific conformation of the isobutoxy group and the packing arrangement of the molecules would define each polymorphic form.

Co-crystals: The compound has functional groups (nitrile and ether oxygen) that can act as hydrogen bond acceptors. This makes it a candidate for forming co-crystals with suitable co-formers that can act as hydrogen bond donors (e.g., phenols, carboxylic acids). Such co-crystals would be stabilized by intermolecular interactions like C-H···N or C-H···O hydrogen bonds.

Expected Structural Features: In a hypothetical crystal structure, one would expect to find significant intermolecular interactions that dictate the packing. These could include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-dipole interactions: Arising from the polar nitrile group.

van der Waals forces: Involving the aliphatic isobutoxy groups.

As an illustrative example, the crystal structure of a related compound, 2-(4-Methylphenyl)benzonitrile, crystallizes in the orthorhombic space group P2₁2₁2₁ and exhibits weak π-π stacking interactions. nist.gov A similar analysis for this compound would provide precise bond lengths, bond angles, and details of its supramolecular assembly.

Illustrative Crystallographic Data of a Related Compound: 2-(4-Methylphenyl)benzonitrile nist.gov

| Parameter | Value |

| Formula | C₁₄H₁₁N |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6726 |

| b (Å) | 11.4037 |

| c (Å) | 12.2426 |

| V (ų) | 1071.18 |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 4 2 Methylpropoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and predicting the reactivity of molecules like 4-(2-Methylpropoxy)benzonitrile. Such studies would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms.

From the optimized structure, a wealth of information can be derived. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which is crucial for predicting how the molecule will interact with other chemical species. Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. This allows for the identification of sites that are susceptible to electrophilic or nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom in the molecule offers further insight into its reactivity and intermolecular interactions.

While no specific data exists for this compound, studies on related benzonitrile (B105546) derivatives consistently utilize DFT methods, such as B3LYP with various basis sets, to obtain these crucial electronic parameters. nih.govmdpi.com

Conformational Analysis and Potential Energy Surface Mapping

The isobutoxy group in this compound introduces conformational flexibility. A thorough computational analysis would involve mapping the potential energy surface (PES) by systematically rotating the rotatable bonds, specifically the C-O and C-C bonds of the isobutoxy group.

This analysis would identify the different possible conformers (stable spatial arrangements) of the molecule and their relative energies. The results would be presented in a potential energy surface map, highlighting the global minimum energy conformer (the most stable form) and any local minima. Understanding the energy barriers between these conformers is essential for comprehending the molecule's dynamic behavior. For similar flexible molecules, conformational analysis is a standard and critical component of computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

To understand how molecules of this compound interact with each other in a liquid or solid state, molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing insights into the collective behavior of a large number of molecules.

Key properties that can be elucidated from MD simulations include:

Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding molecules varies as a function of distance from a reference molecule. This provides a picture of the local molecular ordering and packing in the condensed phase.

Transport Properties: Properties such as diffusion coefficients and viscosity can be calculated from MD simulations, offering a macroscopic understanding of the substance's behavior.

Intermolecular Interactions: The simulations would detail the nature and strength of non-covalent interactions, such as van der Waals forces and potential dipole-dipole interactions, which govern the physical properties of the compound.

Studies on other aromatic ethers and benzonitrile compounds have successfully used MD simulations to explore their condensed phase properties and intermolecular dynamics. rsc.orgbenthamdirect.com

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental spectra for validation of the theoretical model and for the assignment of spectral features.

For this compound, the following spectra would be of primary interest:

Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to assign the observed vibrational modes to specific molecular motions (e.g., stretching and bending of bonds).

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts are invaluable for interpreting and assigning peaks in experimental NMR spectra.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR | ||

| Chemical Shift (δ) | Data not available | Data not available |

| ¹³C NMR | ||

| Chemical Shift (δ) | Data not available | Data not available |

| IR Spectroscopy | ||

| Vibrational Frequency (cm⁻¹) | Data not available | Data not available |

Synthesis and Functional Exploration of Analogues and Derivatives of 4 2 Methylpropoxy Benzonitrile

Structural Modification of the Alkoxy Chain

The alkoxy group in 4-(2-methylpropoxy)benzonitrile is a key determinant of its molecular properties, influencing its solubility, conformational flexibility, and interaction with other molecules. Modification of this chain is a primary strategy for creating analogues with diverse characteristics.

A common method for the synthesis of alkoxybenzonitriles involves the Williamson ether synthesis, where a hydroxybenzonitrile is reacted with an appropriate alkyl halide. For instance, the synthesis of this compound itself would typically start from 4-hydroxybenzonitrile (B152051) and 1-bromo-2-methylpropane (B43306). By analogy, a variety of analogues with different alkoxy chains can be synthesized by using alternative alkylating agents.

Research into the synthesis of related compounds, such as alkoxy-substituted 4-piperidinobenzylidene malononitriles, has demonstrated the feasibility of introducing various alkoxy groups, including methoxy, ethoxy, and isobutoxy, onto a benzene (B151609) ring. vjs.ac.vn This suggests that a similar approach could be employed to generate a library of 4-alkoxybenzonitrile analogues. The general synthetic scheme would involve the reaction of 4-hydroxybenzonitrile with a range of alkyl halides (R-X) in the presence of a base.

| Starting Material | Alkylating Agent (R-X) | Product (4-Alkoxybenzonitrile Analogue) |

| 4-Hydroxybenzonitrile | 1-Bromobutane | 4-Butoxybenzonitrile |

| 4-Hydroxybenzonitrile | 1-Iodopentane | 4-(Pentyloxy)benzonitrile |

| 4-Hydroxybenzonitrile | 1-Bromo-3-methylbutane | 4-(Isopentyloxy)benzonitrile |

| 4-Hydroxybenzonitrile | Cyclohexyl bromide | 4-(Cyclohexyloxy)benzonitrile |

This table presents hypothetical examples of 4-alkoxybenzonitrile analogues that could be synthesized based on standard ether synthesis methodologies.

The choice of the alkylating agent allows for the introduction of linear, branched, or cyclic alkoxy substituents, each imparting distinct steric and electronic effects to the molecule. For example, longer, linear alkyl chains would be expected to increase the lipophilicity of the molecule, while branched chains, like the native 2-methylpropoxy group, introduce steric bulk near the ether linkage.

Diversification at the Benzonitrile (B105546) Core (e.g., Halogenated Analogues)

The synthesis of halogenated analogues can be achieved through various methods, depending on the desired halogen and its position on the ring. Electrophilic aromatic substitution is a primary route for introducing halogens. For example, the bromination of an activated aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS). In a related synthesis of 1,4-dibromo-2,5-diisobutoxybenzene, the starting material was treated with bromine in a suitable solvent. vjs.ac.vn A similar approach could be envisioned for the halogenation of this compound.

Furthermore, a patent for glucopyranosyl-substituted benzonitrile derivatives describes the preparation of halogenated benzylbenzene precursors via halogen-metal exchange reactions, which can then be used to build more complex molecules. nih.gov This indicates the feasibility of synthesizing a variety of halogenated benzonitrile intermediates.

| Starting Material | Halogenating Agent/Method | Potential Halogenated Analogue |

| This compound | N-Bromosuccinimide (NBS) | 3-Bromo-4-(2-methylpropoxy)benzonitrile |

| This compound | N-Chlorosuccinimide (NCS) | 3-Chloro-4-(2-methylpropoxy)benzonitrile |

| 3-Iodo-4-hydroxybenzonitrile | 1-Bromo-2-methylpropane | 3-Iodo-4-(2-methylpropoxy)benzonitrile |

This table provides illustrative examples of potential halogenated analogues and the synthetic strategies that could be employed for their preparation.

Beyond halogenation, other functional groups can be introduced to the benzonitrile core. For example, nitration followed by reduction can lead to amino derivatives, which can then be further functionalized. The synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile from 3-hydroxy-4-methoxybenzaldehyde demonstrates the multi-step synthetic sequences that can be applied to create complex derivatives. researchgate.net

Investigation of Structure-Reactivity Relationships in Derivative Synthesis

The systematic synthesis of analogues of this compound allows for a detailed investigation of structure-reactivity relationships. The electronic nature of the substituents on the benzonitrile ring has a profound impact on the reactivity of the molecule, particularly the electrophilicity of the nitrile carbon and the susceptibility of the aromatic ring to further substitution.

The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring alters the electron density of the system. studymind.co.uk The 2-methylpropoxy group is an electron-donating group due to the +I (inductive) and +R (resonance) effects of the oxygen atom. This increased electron density activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (relative to the alkoxy group).

In the case of halogenated analogues, the halogens act as electron-withdrawing groups through their inductive effect (-I), while also having a weak electron-donating resonance effect (+R). This can lead to a more complex reactivity profile. A study on the reactions of phosphate (B84403) radicals with substituted benzenes, including benzonitrile and halogenated benzenes, demonstrated that the rate constants of these reactions are influenced by the electron-withdrawing ability of the substituents. rsc.org

The reactivity of the nitrile group itself is also modulated by the substituents on the ring. Electron-withdrawing groups on the benzonitrile ring would be expected to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. These relationships are crucial for planning subsequent synthetic transformations of the nitrile group, such as hydrolysis to a carboxylic acid or reduction to an amine.

The study of such structure-reactivity relationships is not only fundamental to understanding the chemical behavior of these molecules but also essential for the rational design of new derivatives with tailored properties for specific applications in materials science, medicinal chemistry, and other areas of chemical research.

Analytical Methodologies for Quality Control and Process Monitoring in Research

Chromatographic Techniques for Purity Profiling and Impurity Identification

Chromatographic techniques are powerful tools for separating the components of a mixture, making them ideal for assessing the purity of 4-(2-Methylpropoxy)benzonitrile and identifying any process-related impurities.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent techniques used for this purpose. nih.gov In the context of pharmaceutical synthesis, HPLC is routinely used to determine the purity of intermediates and final products. An HPLC system separates the target compound from any impurities based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent mixture). A detector, typically a UV detector, then quantifies the amount of each separated component.

For more detailed impurity identification, LC-MS and its tandem version, LC-MS/MS, are invaluable. ijpsr.com These methods couple the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This allows for the determination of the molecular weight of impurities, which, along with fragmentation data, can lead to their structural elucidation. For instance, in the synthesis of Febuxostat, where this compound may be present as an intermediate or an impurity, LC-MS/MS is a key technique for profiling the impurity landscape. ijpsr.com

Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Common synthetic routes might involve the reaction of 4-hydroxybenzonitrile (B152051) with an isobutyl-containing reagent. Therefore, potential impurities could include unreacted starting materials or by-products from side reactions.

Thin-Layer Chromatography (TLC) is another, simpler chromatographic technique often used for rapid, qualitative monitoring of reaction progress. orgsyn.org By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, chemists can quickly visualize the consumption of starting materials and the formation of the product. orgsyn.org

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Potential Process-Related Impurities in this compound Synthesis

| Impurity Name | Potential Origin |

|---|---|

| 4-Hydroxybenzonitrile | Unreacted starting material |

| Isobutyl bromide / tosylate | Unreacted starting material |

| 3-Cyano-4-(2-methylpropoxy) benzenecarbothioamide | Related substance in Febuxostat synthesis medjpps.com |

| 2-(2-Methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile | Related substance in Febuxostat synthesis ijpsr.com |

Spectrophotometric Methods for Concentration Determination

Spectrophotometry, particularly UV-Visible spectrophotometry, offers a straightforward and cost-effective method for determining the concentration of a compound in solution, provided the compound absorbs light in the UV-Visible range. nih.gov The benzonitrile (B105546) moiety in this compound contains a chromophore that absorbs UV radiation, making this technique applicable.

The fundamental principle behind spectrophotometric quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample of this compound, a calibration curve is first established. This is done by preparing a series of standard solutions of the pure compound at known concentrations and measuring their respective absorbance values at a specific wavelength (λmax), which is the wavelength of maximum absorbance.

A plot of absorbance versus concentration yields a calibration curve. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve. ekb.eg

While simple UV-Vis spectrophotometry is effective for pure samples, more advanced techniques can be used for mixtures. For instance, dual-wavelength spectrophotometry can be employed to correct for interfering substances by measuring absorbance at two different wavelengths. walshmedicalmedia.com Similarly, derivative spectrophotometry measures the first or higher derivatives of the absorbance spectrum, which can help resolve overlapping spectral bands from different components in a mixture. nih.gov

Table 3: Example Data for a Standard Calibration Curve for this compound

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

| Linear Equation | y = 0.0761x + 0.0002 |

| Correlation Coefficient (R²) | 0.9999 |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzonitrile |

| 3-Cyano-4-(2-methylpropoxy) benzenecarbothioamide |

| 2-(2-Methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile |

| Febuxostat |

| 4-Hydroxybenzonitrile |

| Isobutyl bromide |

| Isobutyl tosylate |

Future Perspectives and Emerging Research Directions

Integration into Advanced Materials and Devices

The potential for incorporating 4-(2-Methylpropoxy)benzonitrile and its derivatives into advanced materials is an exciting area of research. The presence of the polar nitrile group and the flexible isobutoxy chain could impart useful properties to liquid crystals and polymers. The nitrile group, with its large dipole moment, can contribute to a high dielectric anisotropy, a crucial property for liquid crystal displays (LCDs). The isobutoxy group can influence the mesophase behavior and melting points, allowing for the fine-tuning of the material's properties for specific applications.

Furthermore, the benzonitrile (B105546) moiety is a known building block for organic semiconductors. By functionalizing the this compound core, researchers could develop novel materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The isobutoxy group could enhance the solubility and processability of these materials, facilitating their incorporation into electronic devices.

Novel Applications in Medicinal Chemistry Beyond Xanthine (B1682287) Oxidase Inhibition

While the primary medicinal application of this compound has been as a precursor to the xanthine oxidase inhibitor Febuxostat, its chemical scaffold holds promise for the development of new therapeutic agents targeting other biological pathways. nih.gov The benzonitrile group is a common feature in many biologically active molecules and can participate in various interactions with biological targets.

Researchers are exploring the modification of the this compound structure to create new classes of enzyme inhibitors, receptor antagonists, and antimicrobial agents. The isobutoxy group can be modified to alter the compound's lipophilicity and pharmacokinetic properties, potentially leading to drugs with improved efficacy and safety profiles. The exploration of derivatives like 3-bromo-4-(2-methylpropoxy)benzonitrile further expands the possibilities for creating novel bioactive compounds. cphi-online.comcphi-online.com

Sustainable Synthesis and Biocatalytic Approaches

The increasing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for synthesizing chemical compounds. lookchem.com For this compound, research is moving towards processes that reduce waste, use less hazardous reagents, and are more energy-efficient. One promising avenue is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations. nih.govnih.gov

Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the need for harsh chemicals and high temperatures. nih.govnih.gov For instance, the synthesis of this compound could potentially be achieved using enzymes to catalyze the etherification of 4-hydroxybenzonitrile (B152051) with an isobutyl precursor. Biocatalysis can also be instrumental in producing chiral derivatives of this compound with high enantiomeric purity, which is crucial for the development of stereospecific drugs. google.commdpi.com

Current research in biocatalysis for pharmaceutical manufacturing focuses on discovering and engineering enzymes with improved stability and activity for non-natural substrates, which is directly applicable to the synthesis of compounds like this compound and its derivatives. acs.org

| Synthesis Method | Reagents/Catalyst | Conditions | Yield |

| Williamson Ether Synthesis | Potassium carbonate, Potassium iodide | N,N-dimethyl-formamide, 80°C, 6h | 98.5% lookchem.com |

| Williamson Ether Synthesis | Potassium iodide | N,N-dimethyl-formamide, 60°C, 10h | 100% lookchem.com |

Advanced Computational Design of New this compound-Based Scaffolds

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These techniques allow for the in silico design and evaluation of new molecules based on the this compound scaffold before they are synthesized in the laboratory.

By using molecular docking simulations, researchers can predict how different derivatives of this compound will interact with specific biological targets, such as enzymes or receptors. This can help in identifying promising candidates for new drugs and in understanding their mechanism of action at a molecular level. Similarly, computational methods can be used to predict the electronic and physical properties of new materials derived from this scaffold, guiding the design of next-generation liquid crystals and organic semiconductors. This computational approach accelerates the discovery process and reduces the costs associated with experimental research.

Q & A

Basic: What are the recommended synthetic routes for 4-(2-Methylpropoxy)benzonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. A common approach is the alkylation of 4-hydroxybenzonitrile with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity .

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .

- Temperature control : Gradual heating avoids side reactions like hydrolysis of the nitrile group .

For advanced purity, column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Advanced: How can steric and electronic effects of the 2-methylpropoxy group influence reactivity in further functionalization?

The bulky 2-methylpropoxy group introduces steric hindrance, directing electrophilic substitution to the para position of the benzonitrile core. Computational studies (DFT) show that the electron-donating methoxy group increases electron density at the aromatic ring, favoring reactions like Suzuki-Miyaura couplings. However, steric effects may reduce coupling efficiency with large boronic acids. Strategies to mitigate this include:

- Using Pd catalysts with bulky ligands (e.g., XPhos) to enhance steric tolerance .

- Microwave-assisted synthesis to accelerate reaction kinetics .

Comparative data for analogous compounds suggest a 15–20% yield reduction when substituting 2-methylpropoxy with bulkier groups .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FT-IR : Confirms nitrile (C≡N stretch at ~2225 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.5–8.0 ppm), methine protons of 2-methylpropoxy (δ 1.2–1.4 ppm) .

- ¹³C NMR : Nitrile carbon (δ ~115 ppm), quaternary carbons in the alkoxy chain .

- UV-Vis : Absorption maxima near 270 nm (π→π* transitions) .

For advanced structural elucidation, 2D NMR (HSQC, HMBC) resolves coupling patterns .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar benzonitriles?

Discrepancies often arise from differences in assay conditions or cellular uptake. For example:

- Solubility : Lipophilic analogs (e.g., 4-(trifluoroethoxy)benzonitrile) show higher membrane permeability but lower aqueous solubility, leading to variability in IC₅₀ values .

- Metabolic stability : Cytochrome P450 interactions may deactivate compounds in vivo but not in vitro .

Methodological solutions: - Standardize assay media with co-solvents (e.g., DMSO ≤0.1%) .

- Use LC-MS/MS to monitor metabolite formation in real-time .

Basic: What are the key applications of this compound in materials science?

This compound serves as:

- Building block for liquid crystals : The nitrile group enhances dipole interactions, while the alkoxy chain promotes mesophase stability .

- Polymer precursor : Its rigidity is exploited in high-performance polyamides .

- Organic semiconductors : Electron-withdrawing nitrile improves charge transport in thin-film transistors .

Advanced: How does computational modeling aid in predicting the environmental fate of this compound?

Density Functional Theory (DFT) and QSAR models predict:

- Biodegradation : The ether linkage is resistant to hydrolysis (half-life >60 days in water) .

- Toxicity : The nitrile group may generate cyanide metabolites under UV exposure (predicted LC₅₀ ~5 mg/L for aquatic organisms) .

Experimental validation via HPLC-UV and zebrafish embryo assays is critical .

Basic: What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

- First aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced: How can researchers design derivatives of this compound to enhance bioactivity?

Rational design strategies include:

- Bioisosteric replacement : Substitute nitrile with tetrazole to improve metabolic stability .

- Hybridization : Attach moieties like piperidine to target enzyme active sites (e.g., BACE inhibitors) .

- Prodrug approaches : Esterify the alkoxy group for controlled release .

High-throughput screening (HTS) and molecular docking (AutoDock Vina) prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.